N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure combining pyrazine and pyrazole rings. The presence of a 2-chlorobenzyl group and a carboxamide functionality adds to its chemical diversity and potential biological activity.
Mechanism of Action
Mode of Action
The compound’s mode of action appears to involve its hydrolysis to pyrazinoic acid via the bacterial enzyme pmcA . Pyrazinoic acid is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the mycolic acids biosynthesis pathway. It inhibits the activity of FAS I, a key enzyme in this pathway . In addition, one of the latest studies revealed that pyrazinamide, a similar compound, inhibits aspartate decarboxylase (PanD; EC 4.1.1.11). This enzyme is responsible for the conversion of L-aspartic acid to β-alanine, which is necessary for CoA synthesis .
Pharmacokinetics
Similar compounds, such as pyrazinamide, are known to enter mycobacterial cells via passive diffusion . They are then activated by pyrazinamidase/nicotinamidase to form pyrazinoic acid .
Action Environment
Environmental factors such as pH and the presence of iron can influence the compound’s action. For instance, pyrazinoic acid, the active moiety of pyrazinamide, is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Additionally, iron enhances the antituberculous activity of pyrazinamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in derivatives with different substituents on the benzyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrazolo[1,5-a]pyrazine derivatives have shown activity.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Similar structure but lacks the chlorobenzyl and methyl groups.
N-(2-chlorobenzyl)pyrazine-2-carboxamide: Similar but lacks the pyrazolo[1,5-a]pyrazine core.
6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide: Similar but lacks the chlorobenzyl group.
Uniqueness
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
This compound’s unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable candidate for further research and development in various fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-4-2-3-5-11(10)16/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDXKJVXQJUWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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